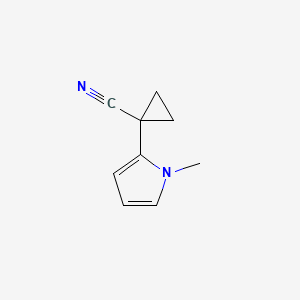
1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile, with the chemical formula C₉H₉N₂, is an intriguing compound. Its structure features a cyclopropane ring fused to a pyrrole moiety, and the nitrile group adds further complexity. This compound exhibits interesting properties due to its unique structural arrangement.
准备方法
Synthetic Routes:
Several synthetic routes exist for the preparation of 1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile:
Cyclopropanation of Pyrrole Ring: One approach involves the cyclopropanation of pyrrole using reagents like diazo compounds or carbenes. The reaction typically occurs under mild conditions.
Nitrile Addition: The nitrile group can be introduced via nucleophilic addition to an appropriate precursor. For example, reaction with cyanide ions or other nitrile sources leads to the desired compound.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
化学反应分析
1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, yielding functionalized derivatives.
Reduction: Reduction of the nitrile group produces corresponding amines.
Substitution: Nucleophilic substitution reactions at the pyrrole or cyclopropane ring occur, leading to diverse products.
Common reagents include Lewis acids, bases, and transition metal catalysts. The major products depend on reaction conditions and substituents.
科学研究应用
1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design due to its unique structure.
Biological Studies: It may interact with specific receptors or enzymes, affecting cellular processes.
Materials Science: Its properties could contribute to novel materials or polymers.
作用机制
The compound’s mechanism of action remains an active area of research. It likely modulates biological pathways by interacting with specific proteins or receptors. Further studies are needed to elucidate its precise targets.
相似化合物的比较
While 1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile stands out due to its fused ring system, similar compounds include other cyclopropane-containing heterocycles. its specific combination of pyrrole and cyclopropane motifs sets it apart.
属性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
1-(1-methylpyrrol-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-11-6-2-3-8(11)9(7-10)4-5-9/h2-3,6H,4-5H2,1H3 |
InChI 键 |
CXXOYZSURUYQEX-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C2(CC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


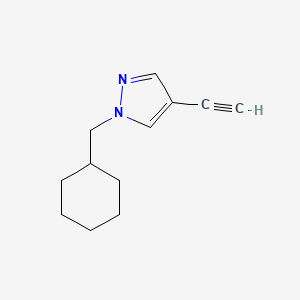




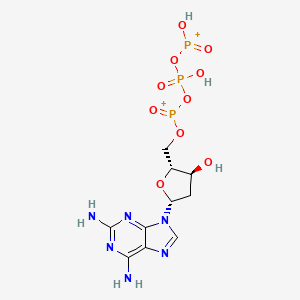
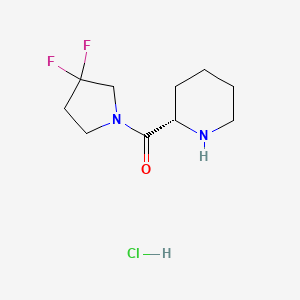
![3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)


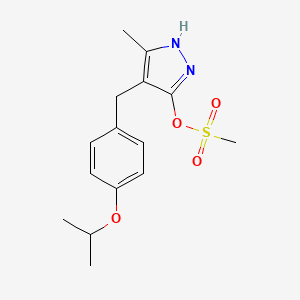
![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)
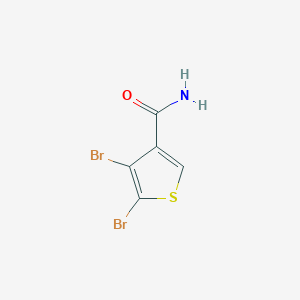
![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)
